molecular formula C12H20N2 B1446376 (2-Amino-2-methylpropyl)(1-phenylethyl)amine CAS No. 854650-11-6

(2-Amino-2-methylpropyl)(1-phenylethyl)amine

Cat. No. B1446376
CAS RN: 854650-11-6
M. Wt: 192.3 g/mol
InChI Key: IYMMHZQNNLOTMO-UHFFFAOYSA-N
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Description

“(2-Amino-2-methylpropyl)(1-phenylethyl)amine” is a chemical compound with a CAS Number of 854650-11-6 . It has a molecular weight of 192.3 and is a liquid at room temperature . It is used in scientific research due to its unique structure, which enables diverse applications, making it valuable for studying biological processes, drug development, and material synthesis.


Molecular Structure Analysis

The IUPAC name for “(2-Amino-2-methylpropyl)(1-phenylethyl)amine” is 2-methyl-N~1~-(1-phenylethyl)-1,2-propanediamine . The InChI code for this compound is 1S/C12H20N2/c1-10(14-9-12(2,3)13)11-7-5-4-6-8-11/h4-8,10,14H,9,13H2,1-3H3 .


Physical And Chemical Properties Analysis

“(2-Amino-2-methylpropyl)(1-phenylethyl)amine” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry: Ligand Development

(2-Amino-2-methylpropyl)(1-phenylethyl)amine: is a compound that has been explored for its potential as a ligand in medicinal chemistry. It’s part of the 2-phenethylamine class, which includes molecules that play a critical role in dopaminergic neurons, affecting voluntary movement, stress, and mood . This compound could be used to develop new ligands for various receptors, such as adrenoceptors, dopamine receptors, and others involved in central nervous system activities.

Synthetic Carbohydrate Chemistry: Building Blocks

In synthetic carbohydrate chemistry, (2-Amino-2-methylpropyl)(1-phenylethyl)amine serves as a building block for the synthesis of complex sugar derivatives. It’s used in reactions like the Strecker synthesis to create 2-amino-2-C-D-glycosyl-acetonitriles, which are pivotal for developing new carbohydrate-based molecules .

Bioactive Compound Discovery

The compound’s structure is conducive to the discovery of new bioactive 2-phenethylamines. Research groups have utilized it to synthesize and screen compounds that could lead to new therapeutic agents targeting various diseases .

Pharmacological Research: Receptor Binding

Pharmacological studies have employed (2-Amino-2-methylpropyl)(1-phenylethyl)amine to elucidate the binding characteristics of different receptors. Its phenethylamine structure makes it a suitable candidate for competitive binding assays, helping to understand receptor-ligand interactions .

Neurochemistry: Catecholamine Analogs

Given its structural similarity to endogenous catecholamines like dopamine and norepinephrine, this compound is used in neurochemistry to study the functions of dopaminergic neurons. It can act as an analog to investigate the pathways involved in mood regulation and stress response .

Chemical Safety and Handling

While not a direct application in research, understanding the safety profile of (2-Amino-2-methylpropyl)(1-phenylethyl)amine is crucial. It requires careful handling due to its potential hazards, such as skin and eye irritation, and thus plays a role in developing safety protocols in chemical research environments .

Safety and Hazards

“(2-Amino-2-methylpropyl)(1-phenylethyl)amine” is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Relevant Papers

There are several relevant papers on “(2-Amino-2-methylpropyl)(1-phenylethyl)amine”. One paper discusses the real-time monitoring of 2-amino-2-methylpropan-1-ol and piperazine emissions to air from a post-combustion CO2 capture plant during treatment of RFCC flue gas . Another paper discusses the synthesis of α-tertiary primary amines and 1,2-amino alcohols .

properties

IUPAC Name

2-methyl-1-N-(1-phenylethyl)propane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-10(14-9-12(2,3)13)11-7-5-4-6-8-11/h4-8,10,14H,9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMMHZQNNLOTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854650-11-6
Record name (2-amino-2-methylpropyl)(1-phenylethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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